molecular formula C10H21ClN2O4 B13783502 Boc-Dab-OMe.HCl

Boc-Dab-OMe.HCl

Cat. No.: B13783502
M. Wt: 268.74 g/mol
InChI Key: XVZVKSUGOKHVGF-FJXQXJEOSA-N
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Description

Boc-Dab-OMe.HCl: is a chemical compound with the empirical formula C10H21ClN2O4 and a molecular weight of 268.74 g/mol . It is a derivative of amino acids and is commonly used in peptide synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methyl ester (OMe), and a hydrochloride (HCl) salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Dab-OMe.HCl typically involves the protection of the amino group of 2,3-diaminopropionic acid with a Boc group, followed by esterification with methanol to form the methyl ester. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylethylamine (DIPEA) for the protection step .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Boc-Dab-OMe.HCl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Boc-Dab-OMe.HCl is widely used in peptide synthesis as a building block.

Biology: In biological research, this compound is used to synthesize peptides that can act as enzyme inhibitors or substrates. These peptides are used to study enzyme kinetics and mechanisms .

Medicine: The compound is used in the development of peptide-based drugs. Peptides containing 2,3-diaminopropionic acid residues have shown potential in targeting specific receptors and enzymes, making them useful in drug design .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its stability and ease of handling make it a preferred choice for industrial applications .

Mechanism of Action

The mechanism of action of Boc-Dab-OMe.HCl is primarily related to its role in peptide synthesis. The Boc group protects the amino group during the synthesis, preventing unwanted side reactions. The methyl ester allows for easy incorporation into peptides. Upon deprotection, the free amino group can participate in various biochemical reactions, including enzyme catalysis and receptor binding .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the 2,3-diaminopropionic acid residue, which provides additional sites for chemical modification. This makes it particularly useful in the synthesis of complex peptides and proteins .

Properties

Molecular Formula

C10H21ClN2O4

Molecular Weight

268.74 g/mol

IUPAC Name

methyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride

InChI

InChI=1S/C10H20N2O4.ClH/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4;/h7H,5-6,11H2,1-4H3,(H,12,14);1H/t7-;/m0./s1

InChI Key

XVZVKSUGOKHVGF-FJXQXJEOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCN)C(=O)OC.Cl

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN)C(=O)OC.Cl

Origin of Product

United States

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